molecular formula C11H15N5O3 B12958808 2'-Deoxy-N-methyladenosine-15N5

2'-Deoxy-N-methyladenosine-15N5

Cat. No.: B12958808
M. Wt: 270.23 g/mol
InChI Key: DYSDOYRQWBDGQQ-SAKOLJHCSA-N
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Description

2’-Deoxy-N-methyladenosine-15N5 is a modified nucleotide analog where the adenosine base is methylated and isotopically labeled with nitrogen-15. This compound is used to investigate the dynamics of nucleic acid structures and has applications in various scientific research fields .

Preparation Methods

The synthesis of 2’-Deoxy-N-methyladenosine-15N5 involves several steps, including the methylation of the adenosine base and the incorporation of nitrogen-15 isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

2’-Deoxy-N-methyladenosine-15N5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Deoxy-N-methyladenosine-15N5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-methyladenosine-15N5 involves its incorporation into nucleic acids, where it can influence the structure and function of these molecules. The methylation and nitrogen-15 labeling allow researchers to track and study the behavior of nucleic acids in various biological processes. Molecular targets include DNA and RNA, and pathways involved may include replication, transcription, and translation .

Comparison with Similar Compounds

Similar compounds to 2’-Deoxy-N-methyladenosine-15N5 include:

    2’-Deoxy-N-methyladenosine: Lacks the nitrogen-15 labeling but has similar structural properties.

    N6-Methyl-2’-deoxyadenosine: Another methylated adenosine analog without the nitrogen-15 isotope.

    6-(Methylamino)purine deoxyriboside: A related compound with methylation at a different position.

The uniqueness of 2’-Deoxy-N-methyladenosine-15N5 lies in its nitrogen-15 labeling, which provides additional insights into nucleic acid dynamics and interactions .

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

270.23 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1

InChI Key

DYSDOYRQWBDGQQ-SAKOLJHCSA-N

Isomeric SMILES

C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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